

Spectroscopic Profile of 2,4-Dimethyl-3-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-hexanol

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This technical guide provides a comprehensive overview of the spectral data for the secondary alcohol **2,4-Dimethyl-3-hexanol** (CAS No. 13432-25-2).^[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **2,4-Dimethyl-3-hexanol**
- Synonyms: 2,4-Dimethylhexan-3-ol
- Molecular Formula: C₈H₁₈O^[1]
- Molecular Weight: 130.23 g/mol ^[1]
- Chemical Structure:

Spectroscopic Data

The following sections present the key spectral data for **2,4-Dimethyl-3-hexanol**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. While specific high-resolution spectra with assigned peaks for **2,4-Dimethyl-3-hexanol** are not readily available in public databases, the expected chemical shifts and multiplicities can be predicted based on its structure and general principles of NMR spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data for **2,4-Dimethyl-3-hexanol**

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
-OH	0.5 - 5.0	Singlet (broad)	1H
-CH(OH)-	3.3 - 3.6	Multiplet	1H
-CH(CH ₃)- (at C4)	1.5 - 1.8	Multiplet	1H
-CH(CH ₃)- (at C2)	1.6 - 1.9	Multiplet	1H
-CH ₂ -	1.2 - 1.5	Multiplet	2H
-CH ₃ (at C2)	0.8 - 1.0	Doublet	3H
-CH ₃ (at C4)	0.8 - 1.0	Doublet	3H
-CH ₃ (terminal)	0.8 - 1.0	Triplet	3H

Table 2: Predicted ^{13}C NMR Spectral Data for **2,4-Dimethyl-3-hexanol**

Carbon	Chemical Shift (δ , ppm) (Predicted)
-C(OH)-	75 - 85
-C(CH ₃)- (at C4)	40 - 50
-C(CH ₃)- (at C2)	30 - 40
-CH ₂ -	25 - 35
-CH ₃ (at C2)	15 - 25
-CH ₃ (at C4)	15 - 25
-CH ₃ (terminal)	10 - 20

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dimethyl-3-hexanol** is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration, which is typical for alcohols. The spectrum also displays strong C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2,4-Dimethyl-3-hexanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3360	Strong, Broad	O-H Stretch	Alcohol
2960 - 2870	Strong	C-H Stretch	Alkane
1465	Medium	C-H Bend	Alkane
1380	Medium	C-H Bend	Alkane
~1100	Strong	C-O Stretch	Secondary Alcohol

Data is based on typical values for secondary alcohols and available spectral information.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,4-Dimethyl-3-hexanol** results in fragmentation of the parent molecule. The mass spectrum is characterized by the absence or very low intensity of the molecular ion peak (m/z 130) and the presence of several key fragment ions.

Table 4: Major Fragment Ions in the Mass Spectrum of **2,4-Dimethyl-3-hexanol**

m/z	Relative Intensity (%)	Possible Fragment
43	100	$[C_3H_7]^+$
73	95	$[CH(OH)CH(CH_3)_2]^+$
45	70	$[C_2H_5O]^+$
55	65	$[C_4H_7]^+$
57	60	$[C_4H_9]^+$
27	55	$[C_2H_3]^+$
29	50	$[C_2H_5]^+$
70	45	$[M - H_2O]^+$
87	40	$[M - C_3H_7]^+$
115	10	$[M - CH_3]^+$

Data obtained from the NIST WebBook.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented. These protocols are based on standard analytical techniques for liquid alcohol samples.

NMR Spectroscopy

- **Sample Preparation:** A sample of **2,4-Dimethyl-3-hexanol** (approximately 10-20 mg for 1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, $CDCl_3$) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer (e.g., Varian CFT-20 or equivalent) operating at a field strength of 300 MHz or higher is used.[\[1\]](#)
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is utilized.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
 - Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum.
 - The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
 - A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure accurate integration of all carbon signals.
 - Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a single drop of **2,4-Dimethyl-3-hexanol** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent like carbon tetrachloride (CCl_4) or carbon disulfide (CS_2) and placing it in a liquid transmission cell.[\[2\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

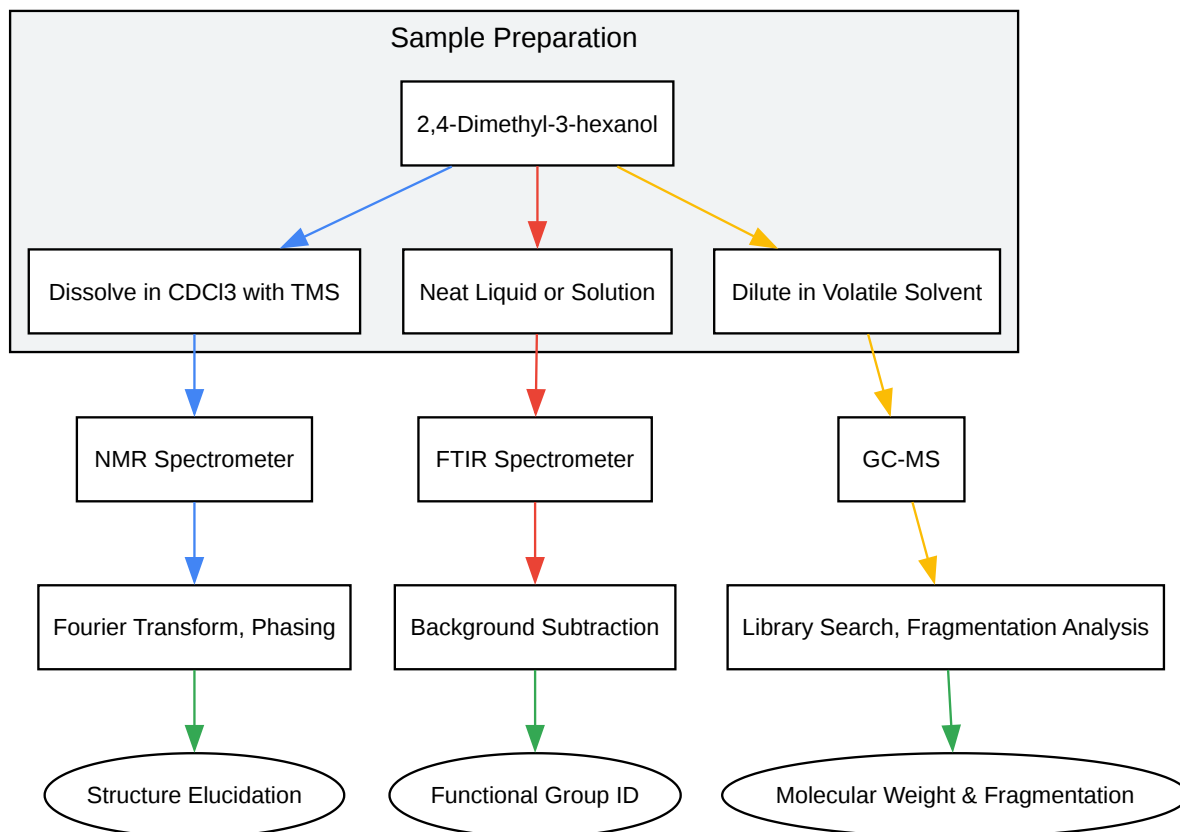
- Data Acquisition:
 - A background spectrum of the clean ATR crystal or the solvent-filled cell is recorded.
 - The sample spectrum is then acquired over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2,4-Dimethyl-3-hexanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Data Acquisition:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.
 - The GC is programmed with a suitable temperature gradient to ensure good separation of the analyte.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,4-Dimethyl-3-hexanol**.



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